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Compound of Interest

Compound Name: Rhenium fluoride

CAS No.: 149852-31-3

Cat. No.: B132873

Get Quote

This guide provides a comparative overview of the experimentally determined crystal structure

data for various rhenium fluorides. It is intended for researchers, scientists, and drug

development professionals who rely on accurate crystallographic data. The guide details the

experimental protocols for structure determination and outlines the critical steps for data

validation, ensuring the reliability of structural models.

Comparative Crystallographic Data of Rhenium
Fluorides
The determination of the precise three-dimensional arrangement of atoms within a crystal is

fundamental to understanding a compound's physical and chemical properties. For rhenium
fluorides, techniques such as single-crystal X-ray diffraction, neutron diffraction, and electron

diffraction have been employed to elucidate their structures. The data reveals a range of crystal

systems and molecular geometries across different oxidation states of rhenium.

Below is a summary of the crystallographic data for several key rhenium fluoride compounds.
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Compound Formula
Crystal
System

Space
Group

Lattice
Parameters
(Å)

Experiment
al Method

Rhenium

Tetrafluoride
ReF₄ Tetragonal Not Specified

a = 10.12, c =

15.95[1]
Not Specified

Rhenium

Pentafluoride
ReF₅ Orthorhombic Not Specified

a = 5.70, b =

17.23, c =

7.67[2]

Not Specified

Rhenium

Hexafluoride
ReF₆ Orthorhombic Pnma

a = 9.417, b =

8.570, c =

4.965 (at

-140 °C)[3]

X-ray

Diffraction[3]

Rhenium

Heptafluoride
ReF₇ Triclinic P1 (No. 2)[4] Not Specified

Neutron

Diffraction[4]

[5]

Rhenium

Oxide

Tetrafluoride

ReOF₄ Monoclinic C2/c

a = 19.01, b =

5.57, c =

14.72, β =

114°[6]

X-ray

Diffraction[6]

Note: "Not Specified" indicates that the information was not available in the cited sources.

Lattice parameters have been converted to Ångströms (Å) for consistency.

Experimental Protocol: Single-Crystal X-ray
Diffraction
Single-crystal X-ray diffraction is a cornerstone technique for determining the atomic and

molecular structure of a crystalline material.[7] The protocol involves several key stages, from

sample preparation to data analysis.

I. Crystal Preparation and Mounting:
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Crystal Growth: High-quality single crystals of the rhenium fluoride compound are grown.

This is a critical step, as the quality of the crystal directly impacts the diffraction data.[8]

Selection: A suitable crystal, typically less than 0.5 mm in any dimension and free of visible

defects, is selected under a microscope.[8]

Mounting: The selected crystal is mounted on a thin glass fiber or a loop, which is then

attached to a goniometer head.[7]

II. Data Collection:

X-ray Generation: Monochromatic X-rays are generated, typically using a cathode ray tube

with a specific target material like molybdenum (Mo Kα radiation = 0.7107Å).[7] High-

intensity X-rays can also be produced by a synchrotron.[7]

Diffraction: The goniometer orients the crystal at various angles relative to the incident X-ray

beam.[7] As the X-rays pass through the crystal, they are diffracted by the electron clouds of

the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[9] This

phenomenon is governed by Bragg's Law.[7]

Data Acquisition: A detector, such as a CCD or a Pilatus detector, records the positions and

intensities of the diffracted X-ray spots.[7][10] A complete dataset is collected by rotating the

crystal through a range of angles.[7]

III. Structure Solution and Refinement:

Data Processing: The collected diffraction intensities are processed to determine the unit cell

dimensions and space group symmetry.

Structure Solution: The initial atomic positions are determined from the diffraction data. This

is often the most challenging step and may involve methods like Patterson functions or direct

methods.

Model Refinement: The initial structural model is adjusted to achieve the best possible fit with

the experimental diffraction data.[11] This iterative process minimizes the difference between

observed and calculated structure factors, a process quantified by the R-factor.[11]
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Workflow for Crystal Structure Validation
The process of determining and validating a crystal structure is a multi-step workflow. It begins

with the synthesis and crystallization of the material and ends with the deposition of a validated

structural model into a public database like the Crystallography Open Database (COD) or the

Cambridge Structural Database (CSD).[12] Validation is not a single step but an integral part of

the process, ensuring the chemical and physical plausibility of the final model.[13][14]

Automated tools like checkCIF can be used to test the data for completeness, quality, and

consistency.[15]
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Caption: Workflow for crystal structure determination and validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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